2-Methyl-1,8-naphthyridin-4(1H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-1H-1,8-naphthyridin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-6-5-8(12)7-3-2-4-10-9(7)11-6/h2-5H,1H3,(H,10,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFKQAPPKKNWNGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(N1)N=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Enduring Significance of the 1,8 Naphthyridine Nucleus in Academic Research
The 1,8-naphthyridine (B1210474) nucleus, a bicyclic heteroaromatic system containing two nitrogen atoms, is a privileged scaffold in medicinal chemistry due to its wide range of pharmacological properties. nih.govresearchgate.net This structural motif is found in numerous synthetic compounds that have been investigated for various therapeutic applications. The versatility of the 1,8-naphthyridine core allows for substitutions at multiple positions, leading to a vast chemical space for drug discovery and development.
The biological activities associated with 1,8-naphthyridine derivatives are extensive and well-documented. nih.govtandfonline.com These compounds have demonstrated potential as antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic agents. nih.gov Furthermore, research has revealed their utility in targeting neurological disorders such as Alzheimer's disease and depression. nih.gov The diverse biological profile of the 1,8-naphthyridine scaffold has cemented its importance in academic and industrial research, driving continuous efforts to synthesize and evaluate new derivatives.
The broad spectrum of activities stems from the ability of the 1,8-naphthyridine core to interact with various biological targets, including enzymes and receptors. This has led to the development of compounds with specific inhibitory or modulatory effects. The sustained interest in this nucleus is a testament to its proven track record and its potential to yield novel therapeutic agents for a wide array of diseases. nih.govtandfonline.com
The 2 Methyl 1,8 Naphthyridin 4 1h One Core: a Versatile Tool in Chemical Biology and Organic Synthesis
Within the broader class of 1,8-naphthyridines, the 2-Methyl-1,8-naphthyridin-4(1H)-one structure serves as a crucial building block in both chemical biology and organic synthesis. nih.govresearchgate.net The presence of the methyl group at the 2-position and the keto group at the 4-position provides specific electronic and steric properties that can be exploited for further chemical modifications. This core structure is often used as a starting material or an intermediate in the synthesis of more complex molecules with tailored biological activities.
In chemical biology, derivatives of this compound are investigated for their interactions with biological systems. For instance, the core can be functionalized to create libraries of compounds for high-throughput screening against various drug targets. The strategic placement of different substituents on this scaffold allows for the systematic exploration of structure-activity relationships (SAR), providing valuable insights into the molecular basis of their biological effects.
From an organic synthesis perspective, the this compound core is accessible through established synthetic routes, most notably the Friedländer annulation. nih.govrsc.org This reaction, which involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, provides a straightforward method for constructing the bicyclic naphthyridine framework. The reactivity of the methyl and keto groups, as well as the aromatic rings, allows for a wide range of subsequent chemical transformations, making it a versatile platform for the synthesis of diverse heterocyclic compounds. rsc.org
The following table details the optimization of the synthesis of a closely related precursor, 2-methyl-1,8-naphthyridine, which highlights the amenability of this scaffold to various reaction conditions.
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | None | None | 50 | 6 | No Reaction |
| 2 | None | H₂O | 50 | 6 | No Reaction |
| 3 | Choline (B1196258) Hydroxide (B78521) (1 mol%) | None | 50 | 6 | 10 |
| 4 | Choline Hydroxide (1 mol%) | H₂O | Room Temp | 12 | 85 |
| 5 | Choline Hydroxide (1 mol%) | H₂O | 50 | 6 | 99 |
| 6 | NaOH (1 mol%) | H₂O | 50 | 6 | 45 |
| 7 | KOH (1 mol%) | H₂O | 50 | 6 | 52 |
| 8 | LiOH (1 mol%) | H₂O | 50 | 6 | 60 |
| Data sourced from a study on the gram-scale synthesis of 1,8-naphthyridines. nih.gov |
Historical Trajectory: from Broad Naphthyridine Research to Focused Studies on 2 Methyl 1,8 Naphthyridin 4 1h One
Classical Synthetic Approaches to the 1,8-Naphthyridin-4(1H)-one System
The foundational methods for constructing the 1,8-naphthyridin-4(1H)-one scaffold are rooted in well-established named reactions in heterocyclic chemistry.
The Conrad-Limpach synthesis involves the condensation of an aniline (B41778) with a β-ketoester to yield a 4-hydroxyquinoline. wikipedia.org This reaction proceeds through a Schiff base intermediate, which upon heating, undergoes cyclization. wikipedia.org While primarily used for quinoline (B57606) synthesis, its principles can be extended to naphthyridinone synthesis by using an aminopyridine instead of an aniline. The reaction of an aminopyridine with a β-ketoester, such as ethyl acetoacetate (B1235776), can lead to the formation of the corresponding naphthyridinone. The regioselectivity of the cyclization is a critical factor, and in the case of 1,8-naphthyridinones, the reaction conditions can be tailored to favor the desired isomer. researchgate.net
The general mechanism begins with the nucleophilic attack of the amino group on the keto group of the β-ketoester, followed by dehydration to form a β-aminoacrylate intermediate. Subsequent thermal cyclization and tautomerization lead to the final 4-hydroxy-substituted naphthyridinone product. The use of high temperatures, often in an inert solvent like mineral oil, is crucial for the cyclization step. wikipedia.org
| Reactants | Conditions | Product |
| Aminopyridine, β-ketoester | High temperature, inert solvent | 4-hydroxynaphthyridinone |
The Friedländer condensation is a widely utilized and straightforward method for the synthesis of quinolines and naphthyridines. nih.gov This reaction involves the condensation of an o-aminobenzaldehyde or an o-aminoketone with a compound containing a reactive methylene (B1212753) group (e.g., a ketone or an ester). nih.govniscpr.res.in For the synthesis of 1,8-naphthyridine derivatives, 2-aminonicotinaldehyde is a key starting material. nih.gov
A notable development in this area is the gram-scale synthesis of 1,8-naphthyridine derivatives in water, which presents a green and efficient alternative to traditional methods that often require harsh conditions and organic solvents. nih.gov In one such approach, 2-aminonicotinaldehyde reacts with acetone (B3395972) in the presence of a catalytic amount of choline (B1196258) hydroxide (B78521) (ChOH) in water at 50 °C to produce 2-methyl-1,8-naphthyridine in excellent yield. nih.gov This method avoids the use of metal catalysts and hazardous solvents, making it an environmentally benign process. nih.gov
The reaction mechanism is proposed to involve the base-catalyzed formation of a carbanion from the active methylene compound, which then undergoes a condensation reaction with the aldehyde group of the 2-aminonicotinaldehyde. Subsequent cyclization and dehydration lead to the formation of the 1,8-naphthyridine ring. nih.gov
| Starting Material | Reagent | Catalyst/Solvent | Product | Yield |
| 2-Aminonicotinaldehyde | Acetone | Choline Hydroxide/Water | 2-Methyl-1,8-naphthyridine | 99% nih.gov |
The Gould-Jacobs reaction is a powerful tool for the synthesis of 4-quinolones and can be adapted for the preparation of naphthyridinones. d-nb.infowikipedia.org The reaction typically involves the condensation of an aniline derivative with diethyl ethoxymethylenemalonate, followed by a thermal cyclization. d-nb.info When an aminopyridine is used in place of aniline, the reaction can yield various naphthyridinone isomers. mdpi.com
The initial step is the formation of a (pyridylamino)methylenemalonate intermediate. d-nb.info This intermediate then undergoes a thermal 6-electron cyclization to form the 4-hydroxy-3-carboalkoxy-naphthyridinone, which exists predominantly in the 4-oxo tautomeric form. wikipedia.org Subsequent saponification and decarboxylation yield the desired 4-naphthyridinone. wikipedia.org The regioselectivity of the cyclization is influenced by both steric and electronic factors of the substituents on the pyridine (B92270) ring. d-nb.info For instance, the synthesis of 7-methyl-1,8-naphthyridin-4(1H)-one has been achieved by heating the corresponding (pyridylamino)methylenemalonate in diphenyl ether. d-nb.info
| Reactant 1 | Reactant 2 | Conditions | Intermediate | Final Product |
| Aminopyridine | Diethyl ethoxymethylenemalonate | Condensation, then thermal cyclization | (Pyridylamino)methylenemalonate | 4-Naphthyridinone |
The Knorr quinoline synthesis involves the reaction of a β-ketoanilide with sulfuric acid. A related reaction, the Knorr pyrrole (B145914) synthesis, involves the condensation of an α-amino-ketone with a compound containing an electron-withdrawing group alpha to a carbonyl group. wikipedia.org In the context of naphthyridinone synthesis, a variation of the Knorr reaction can be employed. The reaction of an aminopyridine with a β-ketoester can lead to different isomers depending on the reaction conditions. For example, the reaction of 1-methoxyisoquinolin-3-amine (B1611324) with ethyl acetoacetate under Knorr conditions (hot polyphosphoric acid) yielded the 4(1H)-one isomer, while a less acidic medium (hot acetic acid) gave the 2(1H)-one isomer. researchgate.net This highlights the critical role of the reaction medium in directing the regiochemical outcome of the cyclization.
The mechanism generally involves the formation of an enamine intermediate, followed by cyclization and dehydration to form the naphthyridinone ring. The acidity of the medium can influence which carbonyl group of the β-ketoester preferentially reacts and the subsequent cyclization pathway.
| Reactants | Conditions | Product |
| Aminopyridine, β-ketoester | Acidic medium (e.g., Polyphosphoric acid) | Naphthyridinone isomer |
Modern Synthetic Strategies and Green Chemistry Approaches
Recent advancements in synthetic chemistry have focused on developing more efficient, environmentally friendly, and rapid methods for the synthesis of heterocyclic compounds, including this compound and its derivatives.
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. niscpr.res.intsijournals.com This technology has been successfully applied to the synthesis of 1,8-naphthyridine derivatives.
For example, the Friedländer condensation of 2-aminonicotinaldehyde with active methylene compounds can be significantly expedited using microwave irradiation. niscpr.res.in In one reported method, the reaction of 2-aminonicotinaldehyde with various ketones in the presence of a catalytic amount of piperidine (B6355638) in methanol (B129727) under microwave irradiation afforded 2,3-disubstituted-1,8-naphthyridines in high yields within minutes. niscpr.res.in Another solvent-free approach utilizes 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst for the Friedländer condensation under microwave irradiation, providing a green and efficient route to 1,8-naphthyridines. tsijournals.com
Microwave irradiation has also been employed in the synthesis of more complex derivatives, such as 4-azetidinone derivatives of 1,8-naphthyridine, starting from 2-methyl-7-amino-1,8-naphthyridin-4-ol. rasayanjournal.co.in The cyclization step to form the azetidinone ring was achieved by irradiating the precursor with microwaves in the presence of chloroacetyl chloride and a mild base. rasayanjournal.co.in
| Reaction Type | Reactants | Conditions | Product |
| Friedländer Condensation | 2-Aminonicotinaldehyde, Active methylene compound | Microwave, piperidine, methanol | 2,3-Disubstituted-1,8-naphthyridine niscpr.res.in |
| Friedländer Condensation | 2-Aminonicotinaldehyde, Carbonyl compound | Microwave, DABCO, solvent-free | 1,8-Naphthyridine derivative tsijournals.com |
| Cyclization | 7-Amino-substituted-2-methyl-1,8-naphthyridin-4-ol, Chloroacetyl chloride | Microwave, mild base | 4-Azetidinone derivative of 1,8-naphthyridine rasayanjournal.co.in |
Catalyst-Free and Solvent-Free Methodologies for Naphthyridinone Formation
Recent advancements in green chemistry have led to the development of catalyst-free and solvent-free methods for the synthesis of naphthyridinone derivatives. These approaches are environmentally benign and often offer high yields and operational simplicity.
One notable method involves a one-pot, four-component reaction under ultrasound irradiation in an aqueous ethanol (B145695) medium. rsc.org This technique allows for the synthesis of functionalized 1,4-dihydropyridines, which can be precursors to naphthyridinones, without the need for a catalyst. rsc.org The key advantages of this method include short reaction times, mild conditions, and excellent yields (89-96%). rsc.org
Another approach describes the condensation of a primary amine or hydrazine (B178648) with a highly electron-deficient aldehyde to form a C=N bond without the need for any metal or acid catalysts. wikimedia.orgnih.gov This reaction proceeds at room temperature and utilizes water as a co-solvent, demonstrating high functional group tolerance and efficiency. wikimedia.orgnih.gov While not directly producing the naphthyridinone ring, this fundamental transformation is crucial for building the necessary precursors.
Furthermore, a catalyst-free approach for the synthesis of 1,8-naphthyridin-4(1H)-one derivatives has been developed using a tandem amination sequence. nih.gov For aliphatic amines, the reaction proceeds without a catalyst, whereas anilines may require palladium support. nih.gov This highlights the substrate-dependent nature of catalyst-free reactions.
The use of polyethylene (B3416737) glycol (PEG-400) as a solvent medium has also been explored for the catalyst-free synthesis of related heterocyclic compounds, offering an environmentally friendly and cost-effective alternative. researchgate.net
| Method | Key Features | Reactants | Conditions | Yield |
| Ultrasound-assisted four-component reaction rsc.org | Catalyst-free, solvent: aqueous ethanol | Dimethylacetylenedicarboxylate, 2-fluoroaniline, malononitrile, substituted aldehydes | Ultrasound irradiation | 89-96% |
| Condensation of amine and aldehyde wikimedia.orgnih.gov | Catalyst-free, solvent: water/CH2Cl2 | Primary amine/hydrazine, electron-deficient aldehyde | Room temperature | Up to 95% |
| Tandem amination nih.gov | Catalyst-free for aliphatic amines | 1-(2-chloropyridin-3-yl)prop-2-yn-1-ones, amines | Varies (catalyst-free or Pd-supported) | Not specified |
Tandem Michael–SNAr Annulation Reactions for Dihydro-Naphthyridinones
Tandem reactions that form multiple bonds in a single operation are highly desirable for their efficiency. The tandem Michael–SNAr (Nucleophilic Aromatic Substitution) annulation reaction is a powerful strategy for constructing dihydronaphthyridinone cores. This type of reaction typically involves the addition of a nucleophile to an electron-deficient alkene (Michael addition), followed by an intramolecular cyclization via an SNAr reaction.
While specific examples for the direct synthesis of this compound using this exact tandem reaction were not found in the provided search results, the principle is demonstrated in the synthesis of related fused heterocyclic systems. For instance, the tandem Michael–Dieckmann reaction is utilized to construct naphthopyranone cores, which shares the principle of a tandem reaction involving a Michael addition followed by a cyclization. researchgate.net
Palladium-Catalyzed Coupling Reactions in Naphthyridinone Functionalization
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. lumenlearning.comyoutube.com These reactions are crucial for the functionalization of the this compound scaffold.
The Suzuki-Miyaura coupling, for example, is a versatile method for creating C-C bonds by reacting an organoborane with a halide or triflate in the presence of a palladium catalyst and a base. lumenlearning.com The Heck reaction provides a means to form substituted alkenes from organohalides and alkenes. lumenlearning.com
In the context of naphthyridine synthesis, palladium-catalyzed cross-coupling reactions have been extensively used to introduce substituents at various positions of the ring system. For instance, 6,8-disubstituted 1,7-naphthyridines have been synthesized using these methods. nih.gov A facile synthetic approach for 1,8-naphthyridin-4(1H)-one derivatives has been developed via a Pd-supported tandem amination sequence, particularly for reactions involving anilines. nih.gov
The synthesis of 1,2-disubstituted benzo[b] nih.govrsc.orgnaphthyridin-4(1H)-ones has been achieved through a [5 + 1]-cyclization of 1-(2-chloroquinolin-3-yl)-3-phenylprop-2-yn-1-ones with various amines, often employing a palladium catalyst like Pd(PPh3)4. uni-rostock.de
| Reaction Type | Catalyst System | Application | Key Transformation |
| Suzuki-Miyaura Coupling lumenlearning.com | Pd catalyst, base | C-C bond formation | Aryl/vinyl halide + organoborane → Biaryl/vinylarene |
| Heck Reaction lumenlearning.com | Pd catalyst, base | C-C bond formation | Aryl/vinyl halide + alkene → Substituted alkene |
| Tandem Amination nih.gov | Pd(0) catalyst | Naphthyridinone synthesis | Aryl halide + amine → N-arylated product |
| [5+1] Cyclization uni-rostock.de | Pd(PPh3)4, K2CO3 | Benzo[b] nih.govrsc.orgnaphthyridin-4(1H)-one synthesis | 1-(2-chloroquinolin-3-yl)-3-phenylprop-2-yn-1-one + amine → Fused naphthyridinone |
Regioselective Functionalization and Derivatization of this compound
The ability to selectively introduce functional groups at specific positions on the this compound core is critical for developing analogues with tailored properties.
Substitution Reactions on the Naphthyridine Ring System
Substitution reactions are a primary method for modifying the naphthyridine ring. Nucleophilic aromatic substitution (SNAr) is a common pathway for introducing substituents onto the heterocyclic ring, especially when activated by electron-withdrawing groups or when a good leaving group is present.
For example, chloro-substituted naphthyridines are valuable intermediates for introducing nucleophiles. nih.gov The conversion of a hydroxyl group to a chloro group using reagents like phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5) facilitates subsequent nucleophilic substitution reactions. nih.gov This strategy has been employed in the synthesis of functionalized 1,5-naphthyridines. nih.gov
Amination of chloro-naphthyridines is a key step in preparing amino-substituted derivatives. nih.gov For example, 4-amino-1,5-naphthyridine has been prepared from 4-chloro-1,5-naphthyridine. nih.gov
Synthesis of N-Substituted this compound Analogues
Modification at the N1 position of the this compound ring is a common strategy for creating diverse analogues. N-alkylation is a frequently used reaction to introduce various alkyl or aryl groups. nih.gov This is typically achieved through SN2 reactions with alkyl halides or through reductive amination. nih.gov
For instance, N-alkylation of fused dihydro- or tetrahydro nih.govprepchem.comnaphthyridines has been accomplished using iodoethane (B44018) in DMSO. nih.gov Similarly, the synthesis of N-substituted 4-fluoro-1,8-naphthalimides has been achieved via phase transfer catalytic alkylation of the corresponding naphthalimide with haloalkanes. nuph.edu.ua
Preparation of Fused Ring Systems Incorporating the this compound Moiety
The fusion of additional rings onto the this compound framework leads to complex polycyclic structures with potentially novel biological activities. Several synthetic strategies are employed to construct these fused systems.
One approach involves intramolecular cycloaddition reactions. For example, intramolecular [4+2] cycloaddition reactions of functionalized aldimines have been used to synthesize tetrahydro-1,5-naphthyridine and 1,5-naphthyridine (B1222797) derivatives fused with heterocycles like chromenes and quinolines. researchgate.net
Another strategy is the Pictet-Spengler reaction, which has been used for the synthesis of dibenzo[b,h] nih.govprepchem.comnaphthyridin-7(12H)-ones. researchgate.net Additionally, palladium-catalyzed cross-coupling reactions followed by spontaneous cyclization have been utilized to prepare thieno nih.govprepchem.comnaphthyridines. nih.gov
The synthesis of fused-ring systems can also be achieved via ortho-quinone methide intermediates, which undergo inverse electron-demand Diels-Alder (iEDDA) reactions with electron-rich dienophiles to yield fused-ring flavonoid systems. rsc.org
Development of Prodrugs and Precursors from this compound Derivatives
The chemical structure of this compound offers several sites for chemical modification to create prodrugs and precursors. The lactam function (N1-H and C4-oxo) and the potential for substitution on the aromatic rings are key handles for derivatization.
Precursor Synthesis:
The synthesis of precursors often involves the introduction of functional groups that can be readily converted into other desired moieties in the final active compound. The Friedlander annulation is a classical and versatile method for constructing the 1,8-naphthyridine core, which can be adapted to produce a variety of precursors. researchgate.netorganic-chemistry.org For instance, starting with 2-aminonicotinaldehyde and a suitable β-ketoester or a related active methylene compound, one can introduce substituents at various positions of the naphthyridine ring. organic-chemistry.org
A general approach to synthesizing precursors of this compound involves the condensation of 2-aminonicotinaldehyde with ethyl acetoacetate, which, after cyclization, yields the basic scaffold. Modifications to the starting materials can lead to a diverse range of precursors. For example, using substituted 2-aminonicotinaldehydes or different β-dicarbonyl compounds allows for the generation of a library of precursors with varied substitution patterns. kthmcollege.ac.in
Microwave-assisted synthesis has also been employed to efficiently produce derivatives. For example, 2-methyl-7-amino-1,8-naphthyridin-4-ol can react with various aldehydes to form substituted derivatives that can serve as precursors for more complex molecules. researchgate.net
Table 1: Examples of Precursor Derivatives of this compound
| Precursor Compound | Synthetic Approach | Potential for Further Modification |
| 7-Amino-2-methyl-1,8-naphthyridin-4(1H)-one | Reaction of 2,6-diaminopyridine (B39239) derivatives followed by cyclization | The amino group can be acylated, alkylated, or used in diazotization reactions to introduce other functionalities. |
| 2-Methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid | Friedlander condensation using a dicarbonyl compound with a carboxylate group | The carboxylic acid can be converted to esters, amides, or other functional groups. |
| 7-Chloro-2-methyl-1,8-naphthyridin-4(1H)-one | Halogenation of the corresponding 7-hydroxy derivative | The chloro group can be displaced by various nucleophiles to introduce a wide range of substituents. |
Prodrug Development:
Prodrug design for this compound derivatives primarily focuses on masking the lactam N-H or a hydroxyl group (if present) to improve properties such as solubility, permeability, or to achieve targeted drug delivery. acs.orgbaranlab.org Common prodrug strategies include the formation of esters, carbamates, and phosphates.
Carbamate (B1207046) Prodrugs: The lactam nitrogen of the 1,8-naphthyridin-4(1H)-one core is a suitable position for the formation of carbamate prodrugs. nih.govacs.orgacs.orgnih.gov Reaction of the parent compound with an appropriate isocyanate or carbamoyl (B1232498) chloride can yield a carbamate linkage that is designed to be cleaved in vivo by esterases, releasing the active drug. The rate of cleavage can be tuned by modifying the steric and electronic properties of the carbamate promoiety. nih.govacs.org
Ester Prodrugs: If a hydroxyl group is present on the this compound scaffold (for example, at the 7-position), it can be esterified to create a prodrug. These ester prodrugs are typically hydrolyzed by esterases in the body to regenerate the active hydroxyl compound.
The synthesis of these prodrugs generally involves standard acylation procedures. The choice of the promoiety is critical and depends on the desired properties of the prodrug, such as its stability, solubility, and rate of activation.
Table 2: Potential Prodrug Strategies for this compound Derivatives
| Prodrug Type | Position of Modification | Promoieties | Rationale for Modification |
| Carbamate | N1-position of the lactam | Alkyl, Aryl, Amino acid esters | Enhance lipophilicity, improve membrane permeability, targeted delivery. nih.govnih.gov |
| Ester | 4-oxo group (as an enol ether) or a substituent hydroxyl group | Acetate, Pivalate, Benzoate | Increase solubility, mask polar groups to improve oral absorption. |
| Phosphate Ester | A substituent hydroxyl group | Phosphate | Enhance aqueous solubility for parenteral administration. |
The development of prodrugs and precursors from this compound derivatives is a key strategy for optimizing their therapeutic potential. By employing a range of synthetic methodologies, it is possible to create a diverse array of compounds with tailored properties, paving the way for the discovery of new and improved drug candidates.
Elucidation of Reaction Pathways in 1,8-Naphthyridinone Synthesis
The synthesis of the 1,8-naphthyridine core, the foundational structure of this compound, is achieved through several key reaction pathways. The most prominent of these is the Friedländer annulation, which involves the condensation of a 2-amino-pyridine-aldehyde with a compound containing an activated α-methylene group. nih.govacs.orgnih.gov This reaction is considered one of the simplest and highest-yielding methods for this class of compounds. nih.gov
Alternative synthetic routes have also been developed to provide access to a diverse range of 1,8-naphthyridine derivatives. One such method is a one-pot, three-component tandem reaction that proceeds through a Knoevenagel condensation, followed by a Michael addition, cyclization, and finally an anomeric-based oxidation to yield the aromatic 1,8-naphthyridine product. researchgate.net Another established pathway is the Claisen-Schmidt condensation of 3-acetyl-2-methyl-1,8-naphthyridine with aromatic aldehydes to form cinnamoyl naphthyridines, which can be further reacted to create more complex derivatives. grafiati.com
The synthesis of related naphthyridinone isomers, such as 1,6-naphthyridin-2(1H)-ones, can be achieved by starting from either a preformed pyridine or a pyridone ring, highlighting the versatility of cyclization strategies in building the bicyclic naphthyridine scaffold. mdpi.com For instance, the condensation of 4-aminonicotinaldehyde (B1271976) with malonamide (B141969) in the presence of piperidine leads to a 1,6-naphthyridin-2(1H)-one derivative. mdpi.com These varied pathways underscore the rich chemistry available for constructing the 1,8-naphthyridine system.
Role of Intermediates and Transition States in Naphthyridinone Chemistry
The mechanistic pathway of the Friedländer synthesis of 1,8-naphthyridines has been elucidated through detailed computational studies. nih.govacs.org The reaction, when catalyzed by choline hydroxide (ChOH), begins with the activation of the carbonyl group of the ketone (e.g., acetone) by the hydroxyl group of the choline cation via hydrogen bonding. nih.govacs.org Simultaneously, the hydroxide anion of the catalyst interacts with an α-hydrogen of the ketone, forming an initial intermediate (INT-1). nih.govacs.org
This is followed by an attack on the carbonyl carbon of the 2-aminonicotinaldehyde to form a more stable intermediate (INT-3) through a key transition state (TS-2). acs.org The activation energy barrier for this step has been calculated to be 25.7 kcal/mol relative to the preceding intermediate. acs.org The reaction proceeds through subsequent intermediates involving intramolecular cyclization and dehydration steps, ultimately leading to the formation of the aromatic 1,8-naphthyridine ring system. nih.gov The energetics of these intermediates and transition states have been calculated to map out the complete reaction pathway, confirming the pivotal role of hydrogen bonding in facilitating the reaction. nih.govacs.org
Spectroscopic and Computational Analysis of Reaction Mechanisms
The elucidation of reaction mechanisms for 1,8-naphthyridinone synthesis relies heavily on a combination of spectroscopic and computational methods. Density Functional Theory (DFT) calculations have been instrumental in mapping the plausible reaction mechanism for the Friedländer synthesis, providing energetic details of the intermediates and transition states. nih.govacs.org Non-covalent interaction (NCI) plot analysis further confirms the importance of hydrogen bonds, particularly with the catalyst, in stabilizing transition states and facilitating the reaction. nih.govacs.org For example, NCI plots for the first transition state (TS-1) show a strong O-H···O=C hydrogen bond between the choline catalyst and the carbonyl group of the reactant. acs.org
Following synthesis, the pure products are rigorously characterized using a suite of spectroscopic techniques. These include Fourier-transform infrared (FT-IR) spectroscopy, proton and carbon-13 nuclear magnetic resonance (¹H NMR, ¹³C NMR), and mass spectrometry to confirm the molecular structure of the synthesized 1,8-naphthyridine derivatives. researchgate.netvidhyayanaejournal.org
Influence of Catalysts and Reaction Conditions on Mechanistic Outcomes
The choice of catalyst and reaction conditions has a profound impact on the efficiency and outcome of 1,8-naphthyridinone synthesis. The Friedländer reaction, for example, has been shown to be sluggish or completely ineffective without a catalyst. nih.gov While various bases can be used, the ionic liquid choline hydroxide (ChOH) has proven to be a superior, metal-free, and non-toxic catalyst, providing excellent yields (>90%) under mild conditions (50 °C in water). nih.govacs.org The dual function of ChOH as a proton acceptor and a hydrogen-bond donor is crucial for its high catalytic activity. nih.govacs.org Other basic ionic liquids, such as 1-butyl-3-methylimidazolium imidazole (B134444) ([Bmmim][Im]), have also been successfully employed as efficient catalysts, often under solvent-free conditions at elevated temperatures (e.g., 80 °C). nih.gov
The reaction medium and temperature are also critical parameters. The synthesis of 2-methyl-1,8-naphthyridine using ChOH as a catalyst proceeds with a 99% yield at 50 °C in water, while the yield is slightly lower (90%) at room temperature. acs.org This demonstrates the significant influence of temperature on reaction kinetics. Furthermore, the development of green synthetic methods has explored the use of ultrasonic irradiation, which can lead to improved yields, faster reaction times, and milder conditions compared to conventional heating methods. vidhyayanaejournal.org The optimization of these parameters—catalyst type and amount, solvent, and temperature—is essential for developing efficient, sustainable, and high-yielding synthetic protocols for this compound and its derivatives. nih.govvidhyayanaejournal.org
Interactive Data Tables
Table 1: Optimization of the Synthesis of 2-Methyl-1,8-naphthyridine via Friedländer Condensation nih.govacs.org
Reaction of 2-aminonicotinaldehyde (0.5 mmol) and acetone (0.5 mmol) under various conditions.
| Entry | Catalyst (mol %) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | None | None | 50 | 6 | No Reaction |
| 2 | None | H₂O | 50 | 6 | No Reaction |
| 3 | ChOH (1) | None | 50 | 6 | Trace |
| 4 | ChOH (0.5) | H₂O | 50 | 6 | 95 |
| 5 | ChOH (1) | H₂O | 50 | 6 | 99 |
| 6 | ChOH (1) | H₂O | Room Temp. | 12 | 90 |
| 7 | ChOH (2) | H₂O | 50 | 6 | 99 |
| 8 | NaOH (1) | H₂O | 50 | 6 | 40 |
| 9 | KOH (1) | H₂O | 50 | 6 | 45 |
| 10 | LiOH·H₂O (1) | H₂O | 50 | 6 | 65 |
Structure Activity Relationship Sar Studies of 2 Methyl 1,8 Naphthyridin 4 1h One Derivatives
Elucidating Key Structural Features for Biological Activity
The biological activity of 2-Methyl-1,8-naphthyridin-4(1H)-one derivatives is intrinsically linked to several key structural features. The core 1,8-naphthyridin-4-one nucleus itself provides a rigid bicyclic framework that correctly orients substituents for interaction with biological targets. This scaffold is a bioisostere of the quinolone nucleus, which is found in many established therapeutic agents. nih.gov
Key features essential for activity include:
The Pyridinone Ring: The keto group at the C4 position and the nitrogen at the N1 position are crucial. The N1-H can act as a hydrogen bond donor, while the C4-carbonyl oxygen is a hydrogen bond acceptor. These are critical for anchoring the molecule within a receptor's binding site.
The Methyl Group at C2: The presence of a small alkyl group, such as methyl at the C2 position, influences the electronic properties and steric profile of the molecule, which can enhance binding affinity.
Studies on related 2-amino-1,8-naphthyridines demonstrate the importance of the N1 and N8 nitrogens in forming specific hydrogen bonds. For instance, protonation at the N1 position creates a hydrogen bond donor-donor-acceptor (D-D-A) alignment that is complementary to the acceptor-acceptor-donor (A-A-D) pattern of cytosine, facilitating strong binding in DNA contexts. osaka-u.ac.jp While the scaffold is different, this highlights the fundamental role of the heterocyclic nitrogen atoms in molecular recognition.
Research into 4-amino-7,8-dihydro-1,6-naphthyridin-5(6H)-ones as PDE4 inhibitors further underscores the importance of the bicyclic core. X-ray crystallography has confirmed the binding mode of this template, showing how the naphthyridinone structure orients substituents to interact with the enzyme's metal-binding pocket and adjacent solvent-filled areas. nih.gov
Impact of Substituent Position and Electronic Properties on Molecular Interactions
The placement and electronic nature of substituents on the 1,8-naphthyridin-4(1H)-one ring system are determinant factors for biological potency and selectivity. Quantitative Structure-Activity Relationship (QSAR) studies on a series of 1,8-naphthyridin-4-ones as inhibitors of photosystem II (PSII) have provided a quantitative model for these effects. nih.gov
The QSAR model revealed that the position, size, and polarity of substituents are the predominant factors controlling inhibitory activity. nih.gov This suggests that both steric and electronic properties must be optimized for effective molecular interactions.
A study on the binding of various methylated 2-amino-1,8-naphthyridines to DNA provides a clear example of how substituent position impacts affinity. Adding methyl groups to the naphthyridine ring systematically increased the binding constant, primarily by reducing the entropic penalty of binding. nih.govnih.gov This enhancement is attributed to favorable hydrophobic contributions. nih.gov
Table 1: Effect of Methyl Substituent Position on DNA Binding Affinity for 2-Amino-1,8-Naphthyridine Analogs nih.gov
In the context of anticancer activity, SAR studies on related naphthyridines have shown that specific substitutions are essential for cytotoxicity. For example, an aminopyrrolidine group at C-7, a 2'-thiazolyl group at N-1, and a carboxyl group at C-3 were identified as crucial for eliciting the desired effect. nih.gov This highlights the principle that different biological targets require distinct substitution patterns for optimal interaction.
Conformational Analysis and its Correlation with Activity Profiles
The three-dimensional conformation of a molecule dictates how its functional groups are presented in space, which is critical for fitting into a protein's binding site. For the 1,8-naphthyridin-4(1H)-one series, the bicyclic system is largely planar, but the orientation of substituents can vary.
Conformational analysis of dimeric 2-amino-1,8-naphthyridine analogs showed that the connecting linker's position significantly affects the molecule's preferred shape (e.g., stacked vs. unstacked conformations) in solution. osaka-u.ac.jp These conformational preferences directly correlated with their ability to bind and stabilize different DNA and RNA structures, demonstrating a clear link between 3D structure and biological function. osaka-u.ac.jp Molecules with a higher probability of adopting a stacked conformation showed distinct binding profiles compared to those with a more twisted arrangement. osaka-u.ac.jp
While specific conformational studies on this compound itself are not detailed in the provided results, the principles are transferable. The rotational freedom of substituents, particularly larger groups attached to the naphthyridinone core, will define the accessible conformations. The lowest energy conformation is the one most likely to be biologically active, as it requires the least energy to adopt the precise geometry needed for binding. Molecular modeling and X-ray crystallography are key techniques used to understand these relationships, as seen in the development of related PDE4 inhibitors where crystallography confirmed the binding mode of the naphthyridinone template. nih.gov
Ligand Efficiency and Lipophilicity in Naphthyridinone Series
In modern drug discovery, optimizing a compound's potency is balanced with maintaining favorable physicochemical properties. Two key metrics for this are Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE). nih.govnih.gov
Ligand Efficiency (LE) measures the binding energy per non-hydrogen atom, providing an assessment of how efficiently a molecule uses its size to achieve binding affinity. nih.gov
Lipophilicity (LogP or LogD) describes a compound's solubility in fatty versus aqueous environments. It is a critical parameter for absorption, distribution, metabolism, and excretion (ADME). While some lipophilicity is needed to cross cell membranes, excessive lipophilicity can lead to poor solubility, high metabolic clearance, and off-target toxicity.
Lipophilic Ligand Efficiency (LLE) combines potency and lipophilicity (pKi - LogP), aiming to maximize potency while minimizing lipophilicity. nih.gov
The development strategy for inhaled PDE4 inhibitors based on a naphthyridinone scaffold provides a practical example. A strategy of low aqueous solubility (related to high lipophilicity) was pursued to achieve lung retention. nih.gov While this led to potent compounds, it also highlighted challenges in formulation and achieving a predictable dose-response, indicating that lipophilicity must be carefully tuned and not simply maximized. nih.gov
Table 2: Key Drug Design Metrics and Their Significance
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations (e.g., DFT, HOMO-LUMO Analysis) for Electronic Structure Elucidation
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure of molecules. researchgate.networldscientific.com DFT methods, such as B3LYP with a 6-311G(d,p) basis set, have been employed to determine the equilibrium geometry and electronic properties of naphthyridine derivatives. researchgate.net
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic and optical properties of a molecule. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.netyoutube.com The energy gap between the HOMO and LUMO (EHOMO-ELUMO) is a significant parameter that reflects the chemical reactivity and kinetic stability of a molecule. nih.govnih.gov A smaller energy gap suggests higher chemical reactivity, greater polarizability, and potent biological activity. nih.gov For instance, in a study of related naphthyridine derivatives, the HOMO-LUMO energy gap was found to be a key indicator of the molecule's reactivity. nih.gov
The distribution of HOMO and LUMO orbitals provides information about the electron-rich and electron-deficient regions of the molecule, respectively. researchgate.net This information is vital for understanding the molecule's behavior in chemical reactions and its interactions with biological targets.
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Site Prediction
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. The MEP surface displays the electrostatic potential on the electron density surface, with different colors representing varying potential values. Typically, red and blue colors indicate regions of negative (electron-rich) and positive (electron-poor) potential, respectively. researchgate.net
The negative potential regions, usually located around electronegative atoms like oxygen and nitrogen, are susceptible to electrophilic attack. Conversely, the positive potential regions, often found around hydrogen atoms, are prone to nucleophilic attack. researchgate.net MEP analysis of related heterocyclic compounds has successfully identified these reactive sites, providing insights into their chemical behavior. researchgate.net
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions
Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular interactions, such as hyperconjugation and charge delocalization, within a molecule. wisc.eduq-chem.com It provides a localized picture of the bonding and allows for the quantification of donor-acceptor interactions. nih.gov The analysis involves the transformation of the delocalized molecular orbitals into localized NBOs, which correspond to the familiar concepts of core, lone pair, and bonding orbitals. q-chem.comnih.gov
Molecular Docking Simulations for Ligand-Target Binding Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. It is a widely used tool in drug discovery to understand the binding mechanism and to screen for potential drug candidates. ijpsonline.comchemmethod.com
Prediction of Binding Modes and Interaction Energies
Molecular docking simulations can predict the binding modes and estimate the binding affinity of a ligand to a protein target. The process involves generating a variety of ligand conformations within the protein's binding site and scoring them based on a scoring function that approximates the binding free energy. researchgate.netnih.gov For instance, studies on related naphthyridine derivatives have successfully used molecular docking to predict their binding conformations and interaction energies with target enzymes. researchgate.net Compounds with lower docking scores are generally considered to have better binding affinities. plos.org
Analysis of Hydrogen Bonding and Hydrophobic Interactions at Molecular Interfaces
The stability of a ligand-protein complex is governed by various non-covalent interactions, including hydrogen bonds and hydrophobic interactions. nih.gov Molecular docking analysis provides detailed information about these interactions at the molecular level. Hydrogen bonds are formed between a hydrogen atom covalently bonded to an electronegative atom and another electronegative atom. Hydrophobic interactions occur between nonpolar regions of the ligand and the protein. nih.gov The identification and analysis of these interactions are crucial for understanding the specificity and strength of ligand binding. nih.gov For example, in the study of various enzyme inhibitors, molecular docking has been instrumental in identifying key hydrogen bonding and hydrophobic interactions that are essential for their inhibitory activity. chemmethod.complos.org
Molecular Dynamics Simulations to Explore Conformational Dynamics and Solvent Effects
Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. nih.gov These simulations can provide insights into the conformational changes of a ligand and its target, as well as the influence of the solvent environment on their interaction. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom, revealing how the molecule explores different conformations and how it interacts with its surroundings. nih.gov For instance, MD simulations of RNA molecules have been used to understand their flexibility and the role of solvent in their function. nih.gov In the context of drug design, MD simulations can be used to assess the stability of a ligand-protein complex predicted by docking and to refine the binding mode. plos.org
Theoretical Spectroscopic Predictions and Comparison with Experimental Data
Computational chemistry, particularly through Density Functional Theory (DFT), serves as a powerful tool for predicting the spectroscopic properties of molecules like 2-Methyl-1,8-naphthyridin-4(1H)-one. By calculating the electronic structure and vibrational modes, theoretical spectra for Infrared (IR), Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) can be generated and compared with experimental findings to confirm molecular structures and understand their electronic properties.
While specific comparative studies for this compound are not extensively detailed in the public domain, the principles can be inferred from research on closely related 1,8-naphthyridine (B1210474) derivatives. niscpr.res.inworldscientific.comresearchgate.net For instance, studies on compounds like 4-Hydroxy-7-methyl-1,8-naphthyridine-3-carboxylic acid have demonstrated a strong correlation between theoretical and experimental spectra. worldscientific.comresearchgate.net
Infrared (IR) Spectroscopy: Theoretical IR spectra are typically calculated using DFT methods, such as B3LYP, with a suitable basis set (e.g., 6-311++G(d,p)). nih.govresearchgate.net These calculations predict the vibrational frequencies corresponding to specific molecular motions (stretching, bending, etc.). For this compound, key predicted vibrations would include the C=O stretching of the ketone group, C-N stretching within the naphthyridine rings, C-H stretching of the methyl group and aromatic rings, and various ring deformation modes.
Experimental FT-IR spectra are recorded and then compared to the scaled theoretical wavenumbers. researchgate.net A scaling factor is often applied to the calculated frequencies to correct for anharmonicity and limitations of the theoretical model. researchgate.netbiointerfaceresearch.com The close agreement between the scaled theoretical frequencies and the experimental peaks validates the calculated molecular geometry and the assignment of vibrational bands. researchgate.net
Table 1: Representative Comparison of Theoretical and Experimental IR Data for a Naphthyridine Analog Data below is illustrative, based on typical findings for related structures.
| Vibrational Mode | Calculated Wavenumber (cm⁻¹) (Scaled) | Experimental Wavenumber (cm⁻¹) |
| N-H Stretch | ~3100-3200 | ~3150 |
| C-H Aromatic Stretch | ~3000-3100 | ~3050 |
| C-H Methyl Stretch | ~2900-3000 | ~2950 |
| C=O Stretch | ~1650-1680 | ~1660 |
| C=C/C=N Ring Stretch | ~1400-1600 | ~1450-1590 |
| C-N Stretch | ~1200-1300 | ~1250 |
UV-Vis Spectroscopy: Theoretical electronic absorption spectra are calculated using Time-Dependent DFT (TD-DFT), often within a solvent model like the Integral Equation Formalism-Polarizable Continuum Model (IEF-PCM) to simulate solution-phase conditions. researchgate.net These calculations predict the maximum absorption wavelengths (λmax) and the corresponding electronic transitions, typically π→π* and n→π* transitions. niscpr.res.in
For 1,8-naphthyridine derivatives, the absorption bands observed in the UV-Vis spectrum are generally assigned to π→π* transitions within the fused aromatic ring system. niscpr.res.in Comparing the calculated λmax with experimental spectra helps to confirm the electronic structure and understand how substituents influence the electronic properties of the chromophore. niscpr.res.inworldscientific.com
Table 2: Predicted vs. Experimental UV-Vis Data for a Naphthyridine Analog Data below is illustrative, based on typical findings for related structures.
| Solvent | Calculated λmax (nm) | Experimental λmax (nm) | Assignment |
| Ethanol (B145695) | ~335 | ~340 | π→π |
| Water | ~330 | ~338 | π→π |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict ¹H and ¹³C NMR chemical shifts. nih.gov Calculations are performed on the optimized molecular geometry, and the resulting chemical shifts are referenced against a standard like Tetramethylsilane (TMS).
The predicted chemical shifts for the protons and carbons in this compound would correspond to the methyl group, the aromatic protons on the naphthyridine core, and the various carbon atoms in the ring system. The correlation between the calculated and experimental NMR spectra is typically strong, allowing for unambiguous assignment of signals and confirmation of the molecular structure. nih.gov
Rotational Diffusion Studies of 1,8-Naphthyridinone Solutes in Various Media
The rotational dynamics of solutes like 1,8-naphthyridinones can be probed experimentally using techniques such as NMR relaxation spectroscopy and fluorescence anisotropy. northwestern.edunih.gov In NMR, the measurement of spin-lattice (T1) and spin-spin (T2) relaxation times for nuclei like ¹³C or ¹⁵N can provide information about the rotational correlation time. northwestern.edu
The rotational motion of a molecule in a solvent is often described by the Stokes-Einstein-Debye (SED) model, which relates the rotational correlation time (τc) to the solvent viscosity (η), the effective hydrodynamic volume of the molecule (Veff), the temperature (T), and the Boltzmann constant (kB):
τc = (η * Veff) / (kB * T)
For a molecule like this compound, studying its rotational diffusion in a series of solvents with varying viscosities (e.g., water, ethanol, glycerol) would provide insights into solute-solvent interactions. Deviations from the simple SED model can indicate specific interactions, such as hydrogen bonding between the naphthyridinone's carbonyl or N-H group and protic solvents.
Molecular dynamics (MD) simulations can also be employed to compute rotational correlation times and visualize the rotational behavior of the molecule in different solvent environments. researchgate.netnih.gov These simulations can complement experimental data and provide a deeper understanding of the intermolecular forces governing the rotational dynamics of this compound at the atomic level.
Biological Activity and Molecular Mechanisms of 2 Methyl 1,8 Naphthyridin 4 1h One Derivatives
Molecular Target Identification and Validation
The pharmacological effects of 2-Methyl-1,8-naphthyridin-4(1H)-one derivatives are elicited through their interaction with specific molecular targets. Elucidating these interactions is crucial for understanding their mechanism of action and for the rational design of more potent and selective therapeutic agents.
Inhibition of Bacterial DNA Gyrase and Topoisomerase II Activity
A primary mechanism by which 1,8-naphthyridine (B1210474) derivatives exert their antibacterial effects is through the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. mdpi.com These enzymes are essential for bacterial DNA replication, transcription, and repair, making them validated targets for antimicrobial agents. targetmol.com
The foundational compound in this class, nalidixic acid, was the first quinolone antibiotic and selectively inhibits the A subunit of bacterial DNA gyrase, thereby blocking DNA replication. nih.gov Many subsequent derivatives, including fluoroquinolones, have been developed based on the 4-oxo-1,8-naphthyridine-3-carboxylic acid scaffold. nih.gov For instance, enoxacin acts by binding to DNA gyrase to inhibit DNA replication in a range of Gram-positive and Gram-negative bacteria. nih.gov Other derivatives like gemifloxacin and trovafloxacin inhibit both DNA gyrase and topoisomerase IV. nih.gov
Research has shown that novel 1,4-dihydro nih.govnih.govnaphthyridine derivatives are potent inhibitors of E. coli DNA gyrase. nih.govresearchgate.net Docking studies have further illuminated the strong interactions between these compounds and the bacterial enzyme. nih.govresearchgate.net Some 1,8-naphthyridine derivatives have demonstrated the ability to bind to and inhibit topoisomerase II enzymes in a manner comparable to fluoroquinolones. nih.gov
Table 1: Examples of 1,8-Naphthyridine Derivatives and their Topoisomerase Targets
| Compound | Target Enzyme(s) | Effect | Reference |
|---|---|---|---|
| Nalidixic Acid | DNA Gyrase (Subunit A) | Inhibition of DNA replication | nih.gov |
| Enoxacin | DNA Gyrase | Inhibition of DNA replication | nih.gov |
| Gemifloxacin | DNA Gyrase, Topoisomerase IV | Inhibition of DNA replication | nih.gov |
| Trovafloxacin | Topoisomerase IV | Inhibition of DNA synthesis | nih.gov |
| Compound 14 (a 1,4-dihydro nih.govnih.govnaphthyridine derivative) | E. coli DNA Gyrase | Potent inhibition | nih.govresearchgate.net |
Modulation of Protein Kinase Activity
Beyond their antimicrobial properties, 1,8-naphthyridine derivatives have been investigated for their potential as anticancer agents, with some demonstrating the ability to modulate protein kinase activity. nih.gov Protein kinases are a large family of enzymes that play critical roles in regulating cellular processes, and their dysregulation is a hallmark of cancer.
Certain hetarylaminonaphthyridine derivatives have been identified as inhibitors of ATP-consuming proteins, including protein kinases, suggesting their potential application in cancer therapy. google.com For instance, a potent and selective mTOR inhibitor, Torin2, which is a 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h] nih.govmdpi.comnaphthyridin-2(1H)-one, has been discovered. This compound exhibits a high degree of selectivity for mTOR over other protein kinases, including PI3K. The inhibition of such kinases can disrupt signaling pathways essential for tumor growth and survival.
Inhibition of Bacterial Efflux Pumps
Bacterial efflux pumps are transmembrane proteins that contribute significantly to multidrug resistance by actively extruding antibiotics from the bacterial cell. nih.gov 1,8-Naphthyridine derivatives have emerged as promising inhibitors of these pumps, thereby restoring the efficacy of conventional antibiotics. nih.gov
Studies have shown that certain 1,8-naphthyridine sulfonamides can inhibit the NorA efflux pump in Staphylococcus aureus. nih.govresearchgate.net These compounds, while not possessing direct antibacterial activity themselves, can potentiate the effects of fluoroquinolones like norfloxacin by preventing their expulsion from the bacterial cell. nih.govresearchgate.net In silico and in vitro experiments have confirmed the binding of these derivatives to efflux pump proteins. mdpi.com The inhibition of NorA and MepA efflux pumps, which are responsible for the efflux of norfloxacin and ciprofloxacin, respectively, has been reported for 1,8-naphthyridine derivatives. nih.gov Furthermore, some derivatives have shown the potential to inhibit QacA, QacB, and QacC efflux pumps in S. aureus. mdpi.comresearchgate.net
In Vitro Cellular Activity Studies
The biological activity of this compound derivatives has been extensively evaluated in various in vitro cellular models to characterize their antiproliferative and antibacterial effects.
Antiproliferative Effects on Cancer Cell Lines: Mechanism of Action (e.g., Cell Cycle Arrest, Apoptosis Induction in vitro)
Numerous studies have demonstrated the cytotoxic and antiproliferative effects of 1,8-naphthyridine derivatives against a range of human cancer cell lines. nih.govtandfonline.com
Substituted 2-thienyl-1,8-naphthyridin-4-ones have shown significant cytotoxic effects against various human tumor cell lines, including those derived from non-small-cell lung, colon, central nervous system, melanoma, ovarian, prostate, and breast cancers. nih.gov The mechanism of action for some of these cytotoxic compounds involves the inhibition of tubulin polymerization. nih.gov
A series of 1,8-naphthyridine derivatives conjugated at the N1 position with substituted phenyl rings displayed potent antiproliferative activity. nih.govsemanticscholar.org The most active of these compounds induced cell cycle arrest at the S and G1/S phases and triggered apoptosis in HepG-2 cells. nih.govsemanticscholar.org Their cytotoxic effects are linked to their ability to inhibit topoisomerase II. nih.govsemanticscholar.org Similarly, pyrazolo-naphthyridine derivatives have been shown to induce G0/G1 cell cycle arrest in treated HeLa and MCF-7 cancer cells. nih.gov The induction of apoptosis in cancer cells by these derivatives is a key mechanism contributing to their anticancer activity. nih.govmdpi.com
Table 2: Antiproliferative Activity of Selected 1,8-Naphthyridine Derivatives
| Compound Class | Cancer Cell Lines | Mechanism of Action | Reference |
|---|---|---|---|
| Substituted 2-thienyl-1,8-naphthyridin-4-ones | Non-small-cell lung, colon, CNS, melanoma, ovarian, prostate, breast | Inhibition of tubulin polymerization | nih.gov |
| N1-substituted phenyl 1,8-naphthyridines (5g and 5p) | HepG-2 | Cell cycle arrest (S and G1/S phases), apoptosis induction, Topoisomerase II inhibition | nih.govsemanticscholar.org |
| Pyrazolo-naphthyridine derivatives (5j and 5k) | HeLa, MCF-7 | G0/G1 cell cycle arrest, apoptosis induction | nih.gov |
| 2-phenyl-7-methyl-1,8-naphthyridine derivatives | MCF7 (human breast cancer) | Cytotoxic activity with IC50 values in the low micromolar range | researchgate.net |
In Vitro Antibacterial Efficacy Against Specific Bacterial Strains (e.g., Gram-positive, Gram-negative)
The 1,8-naphthyridine scaffold is the basis for many antibacterial agents. nih.gov In vitro studies have consistently demonstrated the efficacy of these derivatives against a broad spectrum of bacteria.
Derivatives of 4-oxo-1,8-naphthyridine-3-carboxylic acid have shown excellent activity against Gram-positive bacteria, particularly Streptococci, with some compounds being comparable to ciprofloxacin and ofloxacin. nih.gov Other derivatives with a piperazine moiety have displayed in vivo activity against S. aureus. nih.gov
These compounds are also effective against Gram-negative bacteria. Nalidixic acid itself was introduced for the treatment of urinary tract infections caused by Gram-negative bacteria. nih.gov Enoxacin is effective against many Gram-positive and Gram-negative bacteria and is used to treat infections such as gastroenteritis and urinary tract infections. nih.gov Certain 1,8-naphthyridinones have been shown to be more effective than tetracycline against Gram-negative bacteria like K. pneumoniae, P. aeruginosa, and P. vulgaris. nih.gov
While some 1,8-naphthyridine derivatives, such as 7-acetamido-1,8-naphthyridin-4(1H)-one, may not show clinically relevant direct antibacterial activity against multi-resistant strains of E. coli, P. aeruginosa, and S. aureus, they can act synergistically with fluoroquinolones to enhance their activity. nih.gov
Table 3: In Vitro Antibacterial Spectrum of 1,8-Naphthyridine Derivatives
| Compound/Derivative Class | Gram-Positive Bacteria | Gram-Negative Bacteria | Reference |
|---|---|---|---|
| Nalidixic Acid | - | Escherichia coli, Proteus vulgaris, Klebsiella pneumoniae | nih.gov |
| Enoxacin | Staphylococcus aureus | Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa | nih.gov |
| 4-Oxo-1,8-naphthyridine-3-carboxylic acid derivatives | Streptococci, Staphylococcus aureus | - | nih.gov |
| 2-(β-D-galactopyranosylmethyl)-1,8-naphthyridine | Staphylococcus aureus | Klebsiella pneumoniae, Pseudomonas aeruginosa, Proteus vulgaris | nih.gov |
| 7-acetamido-1,8-naphthyridin-4(1H)-one | Potentiates fluoroquinolone activity against S. aureus | Potentiates fluoroquinolone activity against E. coli and P. aeruginosa | nih.gov |
In Vitro Antifungal Activity Against Phytopathogenic Fungi and Other Strains
Recent studies have highlighted the potential of this compound derivatives as effective antifungal agents, particularly against fungi that are pathogenic to plants. A series of compounds, including 3-aryldenamino-2-methyl-1,8-naphthyridines and 1-alkyl/aryl-3-(2-methyl-1,8-naphthyridin-3-yl) ureas, have been investigated for their ability to inhibit spore germination in various fungal species. nih.govresearchgate.net
These derivatives have demonstrated notable activity against several phytopathogenic fungi, including Alternaria alternata, Fusarium oxysporum, and Curvularia lunata. nih.govresearchgate.net Research indicates that these compounds can inhibit the spore germination of these fungi even at low concentrations. researchgate.net Further investigations have shown activity of related 1,8-naphthyridine derivatives against other fungal strains such as Aspergillus niger and Candida albicans. nih.gov
Structure-activity relationship (SAR) studies have provided insights into the chemical features that enhance antifungal efficacy. It has been observed that derivatives featuring a halogen side chain are considerably more toxic to the tested phytopathogenic fungi compared to those with other substitutions. researchgate.net Specifically, compounds with chloro and bromo groups have shown significant inhibitory effects on spore germination. researchgate.net Additionally, the presence of hydroxyphenyl and nitrophenyl groups has been associated with profound antifungal activity. researchgate.net
Table 1: Antifungal Activity of this compound Derivatives
| Compound Type | Fungal Strain | Activity Noted |
|---|---|---|
| 3-aryldenamino-2-methyl-1,8-naphthyridines | Alternaria alternata | Inhibition of spore germination nih.govresearchgate.net |
| 1-alkyl/aryl-3-(2-methyl-1,8-naphthyridin-3-yl) ureas | Fusarium oxysporum | Inhibition of spore germination nih.govresearchgate.net |
| Halogenated derivatives | Curvularia lunata | High toxicity to spores researchgate.net |
| 4-chlorophenyl substituted derivatives | Aspergillus niger | Antifungal activity nih.gov |
| 4-chlorophenyl substituted derivatives | Candida albicans | Antifungal activity nih.gov |
Biochemical Pathways Affected by this compound Derivatives
The molecular mechanisms underlying the biological effects of this compound derivatives involve the modulation of key biochemical pathways. While research is ongoing, evidence points towards the inhibition of essential cellular processes in target organisms.
Inhibition of DNA Gyrase and Topoisomerases: A primary mechanism of action for many 1,8-naphthyridine compounds is the inhibition of DNA gyrase (a type II topoisomerase), which is crucial for bacterial DNA replication. nih.gov This mechanism is well-established for the foundational 1,8-naphthyridine antibiotic, nalidixic acid, which selectively blocks the A subunit of bacterial DNA gyrase. nih.gov More recent studies on newer 1,8-naphthyridine derivatives have reinforced this concept, with molecular docking results indicating a strong affinity and interaction with the DNA gyrase receptor. nih.govnih.gov Certain derivatives have been specifically designed as potential DNA gyrase inhibitors, demonstrating potent inhibitory effects in enzymatic assays. nih.govnih.gov This inhibition disrupts DNA replication, leading to cell death. While extensively studied in bacteria, fungal topoisomerase II also presents a viable target for antifungal therapy, and it is plausible that some naphthyridine derivatives exert their antifungal effects through a similar mechanism. mdpi.com
Inhibition of Tubulin Polymerization: Another significant biochemical pathway affected by this class of compounds is the dynamics of microtubule assembly. researchgate.net Several substituted 2-aryl-1,8-naphthyridin-4-ones have been identified as potent inhibitors of tubulin polymerization. nih.govacs.org Microtubules, which are polymers of tubulin, are essential components of the cytoskeleton and are vital for processes like mitosis and cell division. researchgate.net By inhibiting the polymerization of tubulin, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis. researchgate.netacs.org The most cytotoxic of these compounds have been shown to inhibit tubulin polymerization at concentrations substoichiometric to the tubulin concentration, with potency comparable to powerful natural antimitotic agents. nih.gov Some of these derivatives also inhibit the binding of colchicine to tubulin, suggesting they interact at or near the colchicine-binding site on the tubulin molecule. nih.govacs.org
Structure-Based Design of Potent and Selective Modulators
The development of new this compound derivatives with enhanced potency and selectivity relies heavily on structure-based design and computational chemistry. This rational design approach utilizes an understanding of the target protein's three-dimensional structure to create molecules that bind with high affinity and specificity.
Molecular Docking and Hybridization: Molecular docking is a key computational tool used in this process. It predicts the preferred orientation of a ligand when bound to a target protein, allowing researchers to understand protein-ligand interactions at a molecular level. nih.govijpsdronline.com For instance, docking studies have been employed to evaluate the binding patterns of 1,8-naphthyridine derivatives within the active sites of enzymes like DNA gyrase and enoyl-ACP reductase (InhA), a key enzyme in mycobacterial cell wall synthesis. nih.govrsc.org These studies help in predicting the binding affinity and guiding the synthesis of more effective inhibitors. nih.govresearchgate.net A common strategy is molecular hybridization, where the 1,8-naphthyridine scaffold is combined with other pharmacologically active moieties to create hybrid molecules with potentially synergistic or enhanced activity. rsc.orgnih.gov
Structure-Activity Relationship (SAR) Studies: The insights gained from biological testing are used to establish structure-activity relationships (SAR). SAR studies correlate the chemical structure of a compound with its biological activity. For 1,8-naphthyridine derivatives, SAR analyses have revealed that the presence and position of certain substituents can dramatically influence their antimicrobial effects. For example, the introduction of electron-withdrawing groups, such as chloro and nitro groups, at specific positions on an attached phenyl ring has been shown to improve the antimicrobial activity of the compounds. nih.gov This knowledge allows for the targeted modification of the lead compound to optimize its biological profile, leading to the design of more potent and selective modulators.
Emerging Applications and Future Research Directions
2-Methyl-1,8-naphthyridin-4(1H)-one Derivatives as Fluorescent Probes and Chemosensors
The unique photophysical properties of the 1,8-naphthyridine (B1210474) core have led to the exploration of its derivatives as fluorescent probes and chemosensors. These molecules can detect and signal the presence of specific ions or molecules, making them valuable tools in analytical chemistry and biology.
While research into this compound derivatives specifically for this purpose is still an expanding area, the broader class of 1,8-naphthyridine derivatives has shown significant promise. For instance, a novel fluorescent chemosensor based on a 1,8-naphthyridine-boronic acid derivative has been synthesized and demonstrated high selectivity for mercury ions (Hg²⁺) through a fluorescence quenching mechanism. nih.gov This suggests the potential for designing similar sensors based on the this compound scaffold for the detection of various environmentally and biologically important analytes. The development of such probes often relies on the principles of photoinduced electron transfer (PET), where the binding of an analyte modulates the fluorescence of the molecule. nih.gov
Applications in Materials Science (e.g., Organic Light-Emitting Diodes, Coordination Chemistry)
The application of 1,8-naphthyridine derivatives is extending into the realm of materials science, particularly in the development of advanced materials like Organic Light-Emitting Diodes (OLEDs) and in the field of coordination chemistry. The rigid and planar structure of the naphthyridine ring, combined with its electron-deficient nature, makes it an attractive building block for materials with interesting photophysical and electronic properties.
Although specific examples of this compound in OLEDs are not yet widely reported, the closely related 1,8-naphthalimide (B145957) derivatives have been successfully incorporated into phosphorescent OLEDs. nih.gov These studies provide a blueprint for how naphthyridine-based compounds can function as host materials or emitters in OLED devices. The coordination chemistry of 1,8-naphthyridines is also a rich area of study, as the two nitrogen atoms can act as chelating ligands for various metal ions. This property can be exploited to create novel coordination polymers and metal-organic frameworks (MOFs) with potential applications in catalysis, gas storage, and sensing.
Development of this compound as a Privileged Scaffold for Novel Chemical Entities
The 1,8-naphthyridine nucleus is widely recognized as a "privileged scaffold" in medicinal chemistry. researchgate.netprepchem.comtandfonline.com This term is used to describe molecular frameworks that are able to bind to multiple biological targets with high affinity, thus serving as a versatile starting point for the development of new drugs. The this compound core is a key player in this arena, with its derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties. prepchem.comnih.govdntb.gov.ua
The versatility of this scaffold stems from the numerous points at which its structure can be modified to fine-tune its biological activity. For example, the synthesis of 5-(2-methyl-1,8-naphthyridin-3-yl)-1,3,4-oxadiazol-2-amine and its derivatives has been reported, showcasing how modifications at the 3-position can lead to novel compounds with potential therapeutic applications. researchgate.net The continued exploration of the chemical space around the this compound scaffold is expected to yield a new generation of potent and selective therapeutic agents.
Advanced Synthetic Methodologies and Automation in Naphthyridinone Chemistry
The efficient and scalable synthesis of this compound and its derivatives is crucial for both research and industrial applications. Traditional methods are continuously being refined, and new, more advanced synthetic strategies are being developed.
A notable advancement is the gram-scale synthesis of 2-methyl-1,8-naphthyridine via a modified Friedländer reaction, which offers a more sustainable and efficient route to this key intermediate. acs.org Other innovative methods include catalyst-free and palladium-supported tandem amination sequences for the construction of the 1,8-naphthyridin-4(1H)-one ring system. sigmaaldrich.com
Furthermore, the field of chemical synthesis is undergoing a revolution driven by automation and artificial intelligence. youtube.comyoutube.com Automated flow platforms are being developed to accelerate library synthesis and reaction optimization, which can significantly reduce the time and resources required to discover new naphthyridinone-based compounds. chemrxiv.org These technologies promise to accelerate the pace of discovery in naphthyridinone chemistry, enabling the rapid synthesis and screening of large libraries of compounds.
Integrated Computational and Experimental Approaches in Naphthyridinone Research
The integration of computational and experimental methods has become an indispensable tool in modern drug discovery and materials science. In the context of this compound research, these approaches are being used to rationalize structure-activity relationships (SAR), predict the properties of new derivatives, and guide the design of more potent and selective compounds.
Quantitative Structure-Activity Relationship (QSAR) studies have been successfully applied to 1,8-naphthyridin-4-ones to understand how different substituents influence their biological activity, such as the inhibition of photosystem II. nih.gov Molecular docking and molecular dynamics simulations are also being employed to study the binding of 1,8-naphthyridine derivatives to their biological targets at the atomic level, providing insights that can guide the design of new inhibitors. nih.gov These computational models, when used in conjunction with experimental validation, create a powerful feedback loop that accelerates the research and development process.
Exploration of Novel Biological Targets and Mechanistic Pathways for this compound Derivatives
While the traditional antibacterial and anticancer activities of 1,8-naphthyridinones are well-established, researchers are actively exploring novel biological targets and mechanistic pathways for this class of compounds. This exploration is leading to the discovery of new therapeutic applications beyond their conventional uses.
For example, substituted 1,8-naphthyridin-2(1H)-ones have been identified as selective inhibitors of phosphodiesterase IV (PDE4), an enzyme involved in inflammatory pathways, suggesting their potential as anti-inflammatory agents. nih.gov Other studies have shown that certain 2-thienyl-1,8-naphthyridin-4-one derivatives can inhibit tubulin polymerization, a mechanism of action similar to some well-known anticancer drugs. nih.govacs.org More recently, a 1,8-naphthyridin-2-one derivative was discovered to be a potent and selective inhibitor of sphingomyelin (B164518) synthase 2 (SMS2), a target implicated in cardiovascular and metabolic diseases. sci-hub.se These findings highlight the remarkable ability of the 1,8-naphthyridine scaffold to interact with a diverse range of biological targets and underscore the vast potential for discovering new therapeutic applications for this compound derivatives.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-Methyl-1,8-naphthyridin-4(1H)-one and its derivatives?
- Methodology : The core structure is synthesized via condensation reactions (e.g., 5-bromopyridin-2-amine with diethyl ethoxy-methylenemalonate at 130°C) followed by functionalization. Key intermediates like 4-hydroxy-7-methyl-2-phenyl-1,8-naphthyridine-3-carbaldehyde are prepared using Vilsmeier–Haack formylation. Derivatives are generated by introducing substituents at the 3-position, such as oxadiazole or pyrazole moieties, via cyclization or nucleophilic substitution (Schemes 1–3 in ) .
- Critical Data : Yields range from 40% to 80% depending on substituents and conditions (e.g., ultrasonic irradiation improves efficiency).
Q. How are this compound derivatives characterized spectroscopically?
- Methodology : Use H NMR (e.g., δ 2.58 ppm for CH groups in ), ESI-QTOF-MS (e.g., m/z 445.0891 for 6a in ), and IR (e.g., ν 3210 cm for OH groups). Melting points (e.g., 301–302°C for 6a) and elemental analysis validate purity .
Q. What are the key intermediates in synthesizing bioactive derivatives?
- Methodology : Intermediate 1 (6-bromo-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carbohydrazide) is critical for oxadiazole derivatives. Formylated intermediates (e.g., compound 2 in ) enable Mannich reactions for aminomethyl substitutions.
Advanced Research Questions
Q. How do structural modifications at the 3-position influence anticancer activity?
- Methodology : Introduce oxadiazole () or pyrazole () groups to enhance DNA damage response (DDR) inhibition. Evaluate cytotoxicity via MTT assays (e.g., IC values against MCF7 cells in ). Derivatives like 6e and 6h () show cisplatin sensitization by ATR/CHK1 pathway inhibition .
- Data Contradictions : While oxadiazole derivatives enhance DDR inhibition (), pyrazole modifications () may prioritize antimicrobial over anticancer activity. Resolve via target-specific assays .
Q. What in vitro models demonstrate the cisplatin-sensitizing effects of these derivatives?
- Methodology : Use annexin V-FITC/PI staining for apoptosis quantification and Hoechst 33342 for nuclear fragmentation. Western blotting confirms downregulation of ATR/CHK1 proteins (e.g., compound 6h reduces CHK1 phosphorylation by 60% in ).
Q. How does molecular docking inform the design of ATR/CHK1 inhibitors?
- Methodology : Dock derivatives into the ATP-binding pocket of ATR (PDB: 6JMS). Key interactions: oxadiazole groups form hydrogen bonds with Glu239, while naphthyridinone stacks with Phe238. Optimize substituents for binding affinity (e.g., 6h in has a docking score of −9.2 kcal/mol).
Q. What strategies improve solubility and bioavailability of these derivatives?
- Methodology : Introduce polar groups (e.g., sulfonyl in 6h, ) or employ sonochemical synthesis () to enhance aqueous solubility. LogP values (e.g., 3.2 for 6a in ) guide lipophilicity adjustments.
Q. How do heterocyclic modifications (e.g., oxadiazole vs. pyrazole) affect biological activity?
- Methodology : Oxadiazole derivatives () prioritize DDR inhibition (IC < 1 µM), while pyrazole derivatives () show antimicrobial activity (MIC < 6.25 µg/mL against S. aureus in ). Use comparative SAR tables to prioritize substituents .
Data Contradictions and Resolution
- Synthesis Yields : Brominated derivatives (e.g., 12 in ) yield 40.8% vs. 80.4% for pyridinyl analogs (10a). Optimize via Pd-catalyzed cross-coupling ().
- Biological Targets : Some derivatives show dual anticancer/antimicrobial activity ( ). Validate via pathway-specific assays (e.g., ATR kinase assays vs. bacterial growth inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
